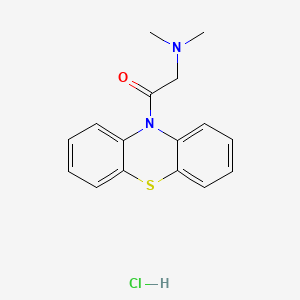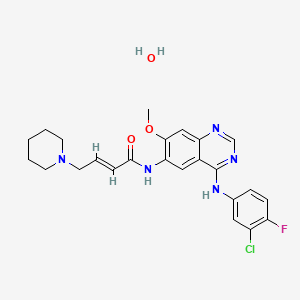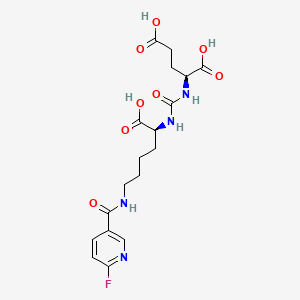
18F-DCFPyL
説明
Piflufolastat, also known as Piflufolastat F-18, is a radioactive diagnostic agent used primarily in positron emission tomography (PET) imaging. It is specifically designed to target prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is used to detect and localize prostate cancer metastases and recurrences, providing critical information for the diagnosis and management of prostate cancer .
科学的研究の応用
Piflufolastat F-18 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeled compound in various chemical studies to understand the behavior of fluorine-18 in different chemical environments.
Biology: Helps in studying the expression and distribution of PSMA in biological tissues, providing insights into the molecular mechanisms of prostate cancer.
Medicine: Widely used in the diagnosis and management of prostate cancer. It helps in detecting metastatic lesions and recurrent prostate cancer, guiding treatment decisions.
Industry: Employed in the development and testing of new diagnostic agents and imaging technologies .
作用機序
ピフルフォラスタット F-18 は、悪性前立腺がん細胞を含む、前立腺特異的膜抗原を発現する細胞に結合します。この化合物は、陽電子放出断層撮影イメージングを可能にする、フッ素-18 標識の小型 PSMA 阻害剤です。PSMA に結合すると、放射性フッ素-18 は陽電子を放出し、PET スキャナーによって検出され、PSMA 発現組織の詳細な画像が生成されます。 このメカニズムにより、前立腺がん病変の正確な局在化が可能になります .
類似の化合物:
ガリウム-68 PSMA-11: 同様の診断目的で使用される、別の PSMA 標的 PET イメージング薬です。これは、米国食品医薬品局によって承認された最初の PSMA 標的 PET イメージング薬です。
フルデオキシグルコース F-18: がん細胞のグルコース代謝を標的とする、一般的に使用される PET イメージング薬であり、PSMA 標的薬と比較して異なる診断アプローチを提供します
ピフルフォラスタットの独自性: ピフルフォラスタット F-18 は、PSMA に対する高い特異性と親和性を持つ点でユニークであり、前立腺がんのイメージングに特に効果的です。 PSMA 発現組織の詳細な画像を提供する能力により、他のイメージング薬とは異なり、前立腺がん病変のより正確な検出と局在化が可能になります .
生化学分析
Biochemical Properties
DCFPyL interacts with PSMA, a type II transmembrane glycoprotein that is overexpressed in prostate cancer cells . The interaction between DCFPyL and PSMA is crucial for its role in biochemical reactions. This interaction leads to the internalization of the DCFPyL-PSMA complex into the cell, which can then be detected using PET imaging .
Cellular Effects
DCFPyL has been shown to have significant effects on various types of cells, particularly prostate cancer cells. It influences cell function by binding to PSMA, leading to the internalization of the DCFPyL-PSMA complex. This process can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of DCFPyL involves its binding to PSMA on the surface of prostate cancer cells. This binding leads to the internalization of the DCFPyL-PSMA complex, allowing for the detection of PSMA-overexpressing cells . This mechanism is crucial for the use of DCFPyL in PET imaging of prostate cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, DCFPyL has been shown to have high tumor uptake, comparable to that of other PSMA-targeting agents . Its uptake in normal organs and in metastatic prostate cancer is consistent and repeatable . Over time, the distribution of DCFPyL is only minimally altered by variability in tumor burden .
Transport and Distribution
After administration, DCFPyL is distributed throughout the body and is taken up by PSMA-expressing cells . It has favorable clearance, with normal tissue distribution resulting in a radiation dose within the limits required by the FDA .
Subcellular Localization
Upon binding to PSMA on the cell surface, the DCFPyL-PSMA complex is internalized into the cell
準備方法
合成経路と反応条件: ピフルフォラスタット F-18 は、放射性同位体フッ素-18 を組み込む、複数段階のプロセスによって合成されます。合成は、前駆体分子の調製から始まり、次に求核置換反応を使用してフッ素-18 で放射性標識されます。 反応条件は、通常、無水溶媒と特定の触媒の使用を含み、高い放射化学収率と純度を確保します .
工業生産方法: ピフルフォラスタット F-18 の工業生産には、放射性物質を安全かつ効率的に処理できる自動合成モジュールが含まれています。これらのモジュールは、厳しい品質管理基準の下で、最終製品の合成、精製、製剤を実行するように設計されています。 製造プロセスは、静脈内注射に適した形で化合物を製造するように最適化されています .
化学反応の分析
反応の種類: ピフルフォラスタット F-18 は、その合成中に主に求核置換反応を受けます。この化合物は生理学的条件下では比較的安定していますが、時間の経過とともに加水分解やその他の分解反応を受けます。
一般的な試薬と条件:
求核置換: フッ素-18 は、求核置換反応を使用して前駆体分子に導入されます。一般的な試薬には、フッ化カリウムとクリプタンドがあり、フッ素-18 の組み込みを促進します。
生成される主な生成物: 生成される主な生成物はピフルフォラスタット F-18 であり、これは PET イメージングに使用されます。 分解生成物には、通常、精製プロセス中に除去される、化合物のさまざまな加水分解形態が含まれる可能性があります .
4. 科学研究への応用
ピフルフォラスタット F-18 は、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。
化学: さまざまな化学環境におけるフッ素-18 の挙動を理解するための、さまざまな化学的研究における放射性標識化合物の役割を担っています。
生物学: 生体組織における PSMA の発現と分布を研究するのに役立ち、前立腺がんの分子メカニズムに関する洞察を提供します。
医学: 前立腺がんの診断と治療管理に広く使用されています。転移性病変と再発性前立腺がんの検出に役立ち、治療の決定を導きます。
類似化合物との比較
Gallium-68 PSMA-11: Another PSMA-targeted PET imaging agent used for similar diagnostic purposes. It is the first PSMA-targeted PET imaging drug approved by the U.S. Food and Drug Administration.
Fludeoxyglucose F-18: A commonly used PET imaging agent that targets glucose metabolism in cancer cells, providing a different diagnostic approach compared to PSMA-targeted agents
Uniqueness of Piflufolastat: Piflufolastat F-18 is unique in its high specificity and affinity for PSMA, making it particularly effective for imaging prostate cancer. Its ability to provide detailed images of PSMA-expressing tissues sets it apart from other imaging agents, allowing for more accurate detection and localization of prostate cancer lesions .
特性
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWVRJUNLXQDSP-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114097 | |
| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423758-00-2 | |
| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DCFPYL | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFLUFOLASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


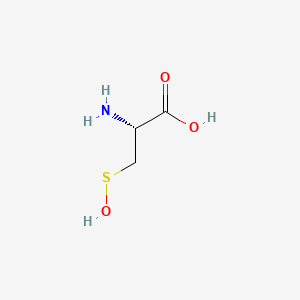



![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)

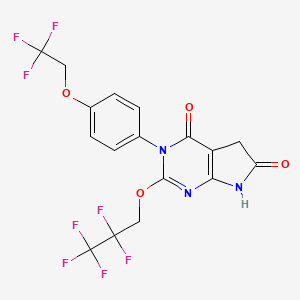

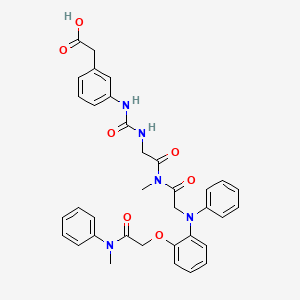
![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)

